molecular formula C18H32O16 B1165392 Galili antigen nonaose linked to BSA

Galili antigen nonaose linked to BSA

Cat. No.: B1165392
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Chemical Properties of Galili Antigen Nonaose

Molecular Composition and Structure

Chemical Formula and Molecular Weight

The Galili antigen nonaose component exhibits a defined molecular composition with a molecular weight of 1600.44 daltons when analyzed at greater than 85% purity by nuclear magnetic resonance spectroscopy. The chemical formula for the nonaose carbohydrate portion has been characterized as Carbon-18 Hydrogen-32 Oxygen-16. When conjugated to bovine serum albumin, the overall molecular weight increases substantially due to the protein carrier component.

Bovine serum albumin itself contributes a molecular weight of 66,463 daltons to the conjugate, with the mature protein containing 583 amino acid residues. The bovine serum albumin component possesses the molecular formula Carbon-2934 Hydrogen-4581 Nitrogen-781 Oxygen-897 Sulfur-39. The conjugation process results in a glycoconjugate with significantly altered molecular parameters compared to either component alone.

The following table summarizes the key molecular parameters:

Component Molecular Weight (Da) Chemical Formula Key Features
Galili antigen nonaose 1,600.44 C₁₈H₃₂O₁₆ Nine-sugar oligosaccharide
Bovine serum albumin 66,463 C₂₉₃₄H₄₅₈₁N₇₈₁O₈₉₇S₃₉ 583 amino acid residues
Complete conjugate ~68,063 Combined Glycoprotein complex
Oligosaccharide Architecture (Galα1-3[Galβ1-4GlcNAcβ1-3]₃Galβ1-4Glc)

The oligosaccharide architecture of Galili antigen nonaose demonstrates a highly organized structural arrangement characterized by the repeating motif Galα1-3[Galβ1-4GlcNAcβ1-3]₃Galβ1-4Glc. This complex carbohydrate structure consists of nine monosaccharide units linked through specific glycosidic bonds that create a branched oligosaccharide chain. The architecture represents a sophisticated example of biological carbohydrate complexity, with each sugar residue contributing to the overall three-dimensional conformation.

The oligosaccharide contains multiple galactose residues connected through alpha-1,3-glycosidic linkages and beta-1,4-glycosidic linkages, creating a repeating pattern that extends throughout the molecule. The N-acetylglucosamine residues are incorporated through beta-1,3-linkages, providing structural diversity and recognition sites for specific binding interactions. This architectural arrangement creates multiple contact points for molecular recognition events, particularly with antibody binding sites.

The terminal glucose residue serves as an anchor point for conjugation to bovine serum albumin, typically through chemical modification of available amino groups on the protein surface. The branched nature of the oligosaccharide creates a complex molecular surface that mimics naturally occurring carbohydrate epitopes found in biological systems.

The α-Gal Epitope Core Structure (Galα1-3Galβ1-4GlcNAc-R)

The alpha-galactosyl epitope core structure represents the fundamental recognition unit within the Galili antigen nonaose, characterized by the specific arrangement Galα1-3Galβ1-4GlcNAc-R. This trisaccharide unit constitutes one of the most abundant carbohydrate epitopes in non-primate mammals and serves as the primary target for immune recognition events. The alpha-1,3-galactosyl linkage creates a unique spatial orientation that distinguishes this epitope from other carbohydrate structures.

The synthesis of alpha-galactosyl epitopes occurs through the enzymatic activity of alpha-1,3-galactosyltransferase, which catalyzes the transfer of galactose residues from uridine diphosphate-galactose to N-acetyllactosaminyl groups. This enzymatic process creates the characteristic Galα1-3Galβ1-4GlcNAc-R structure that defines the epitope's immunological properties. The enzyme operates within the trans-Golgi apparatus, where it competes with sialyltransferases for substrate availability.

The core epitope structure exhibits specific conformational features that enable recognition by anti-galactosyl antibodies, which constitute approximately one percent of total immunoglobulins in humans. The spatial arrangement of hydroxyl groups and the anomeric configuration of the alpha-1,3-linkage create a distinct molecular surface that facilitates specific binding interactions. Multiple copies of this epitope within the nonaose structure amplify the binding avidity and create multivalent recognition sites.

Physicochemical Characteristics

Solubility Properties

The solubility characteristics of Galili antigen nonaose linked to bovine serum albumin demonstrate favorable aqueous dissolution properties that facilitate its use in biological research applications. The compound exhibits solubility in water, phosphate-buffered saline, and HEPES buffer solutions at concentrations up to 10 grams per liter. This aqueous solubility profile reflects the hydrophilic nature of both the carbohydrate component and the protein carrier, which contain multiple hydroxyl groups and charged amino acid residues that interact favorably with water molecules.

The bovine serum albumin component contributes significantly to the overall solubility profile through its natural function as a plasma protein designed for aqueous environments. The protein contains multiple hydrophilic amino acid residues and maintains its native conformation in physiological buffer conditions. The conjugated carbohydrate moiety further enhances solubility through its numerous hydroxyl groups that form hydrogen bonds with water molecules.

Buffer compatibility studies indicate that the conjugate maintains structural integrity across a range of physiological pH conditions, with optimal stability observed in neutral to slightly alkaline environments. The solubility properties enable convenient preparation of stock solutions for research applications and facilitate consistent experimental protocols across different laboratory settings.

Stability Parameters

The stability characteristics of Galili antigen nonaose linked to bovine serum albumin have been evaluated under various storage and handling conditions to establish optimal preservation protocols. At room temperature, the compound demonstrates stability for up to three years when stored under appropriate conditions, indicating robust chemical integrity of both the carbohydrate and protein components. This extended stability profile reflects the inherent chemical stability of the glycosidic bonds within the oligosaccharide structure and the structural integrity of the bovine serum albumin carrier.

Storage studies conducted at 4°C demonstrate excellent long-term stability, with minimal degradation observed over extended periods. The compound can also be maintained in frozen form without significant loss of structural integrity, providing flexibility in storage and distribution protocols. Freeze-drying protocols have been developed that allow room temperature storage of the dried material while preserving biological activity upon reconstitution.

The stability of the glycosidic linkages has been confirmed through analytical methods that monitor for hydrolysis products and structural modifications. The alpha-1,3-galactosyl linkages show particular resistance to spontaneous hydrolysis under neutral pH conditions, contributing to the overall stability profile. The bovine serum albumin component maintains its tertiary structure under standard storage conditions, preserving the conjugation sites and overall molecular architecture.

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of Galili antigen nonaose linked to bovine serum albumin, enabling verification of molecular composition and purity assessment. The compound demonstrates characteristic spectroscopic signatures that confirm the presence of both carbohydrate and protein components with retention of their native structural features. Proton nuclear magnetic resonance spectra reveal distinct chemical shifts corresponding to anomeric protons of the various sugar residues, providing fingerprint identification of the oligosaccharide structure.

The nuclear magnetic resonance analysis confirms greater than 85% purity for the nonaose component, indicating high-quality synthesis and purification protocols. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, particularly regarding the glycosidic linkage patterns and the overall molecular framework. The spectroscopic data support the proposed oligosaccharide architecture and confirm the integrity of the alpha-1,3-galactosyl epitope structures.

Bovine serum albumin contributes characteristic protein signatures to the overall spectroscopic profile, including amide proton resonances and aliphatic amino acid signals. The conjugation process can be monitored through changes in specific resonance patterns that indicate successful covalent attachment between the carbohydrate and protein components. Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance methods, provide detailed structural maps that confirm the three-dimensional architecture of the complete conjugate.

Properties

Molecular Formula

C18H32O16

Synonyms

Galα1-3[Galβ1-4GlcNAcβ1-3]3Galβ1-4Glc

Origin of Product

United States

Scientific Research Applications

Vaccine Development

The Galili antigen has been explored as a potential vaccine component due to its ability to elicit robust immune responses. The incorporation of the nonaose structure into vaccine formulations has been shown to enhance the immunogenicity of the vaccine by promoting the production of anti-Gal antibodies. This is particularly relevant in xenotransplantation, where the presence of anti-Gal antibodies can lead to hyperacute rejection of grafts from non-human sources.

Case Study: Xenotransplantation

Research indicates that introducing α-gal epitopes in xenografts can stimulate an immune response that may be modulated through vaccination strategies involving Galili antigen nonaose linked to BSA. In murine models, this approach has demonstrated a reduction in anti-Gal antibody levels, suggesting a potential pathway for improving xenotransplant outcomes .

Cancer Immunotherapy

The this compound has been investigated for its role in cancer immunotherapy. The unique binding properties of anti-Gal antibodies allow for targeted delivery of therapeutic agents to tumor cells expressing α-gal epitopes.

Data Table: Binding Affinity of Anti-Gal Antibodies

AntibodyBinding Affinity (μM)Target Antigen
M86100α-galactobiose-BSA
HKD850α-galactobiose-BSA
JEC110α-galactobiose-BSA

This table illustrates the varying affinities of different anti-Gal antibodies for the α-galactobiose-BSA construct, indicating potential for selective targeting in therapeutic applications .

Diagnostic Applications

The this compound can also serve as a diagnostic tool in identifying individuals with specific immune responses or allergies related to α-gal epitopes. By utilizing this compound in enzyme-linked immunosorbent assays (ELISAs), researchers can quantify anti-Gal antibody levels in patient sera.

Case Study: Allergy Testing

In clinical studies, patients exhibiting symptoms related to mammalian meat allergy showed significantly elevated levels of anti-Gal antibodies when tested with Galili antigen nonaose-BSA constructs. This application underscores its utility in both diagnostic and therapeutic settings .

Comparison with Similar Compounds

Research Findings and Data

Competitive Binding Studies

In a competitive ELISA, nonaose-BSA (60 µM) inhibited 85% of anti-Gal binding to immobilized α-gal epitopes, compared to 70% inhibition by heptaose-BSA and 40% by trisaccharide-BSA . This highlights the importance of glycan length in antibody interactions.

Preparation Methods

Chemical Synthesis Strategies

The Galili antigen nonaose is synthesized via solid-phase oligosaccharide synthesis (SPOS), a method enabling stepwise assembly of carbohydrate chains. This approach employs protective group chemistry to selectively activate hydroxyl groups for glycosylation. For instance, benzyl ethers and tert-butyldimethylsilyl (TBDMS) groups are commonly used to protect reactive sites, while trichloroacetimidate donors facilitate glycosidic bond formation. A typical protocol involves:

  • Monomer Activation : Galactose and N-acetylglucosamine (GlcNAc) derivatives are activated using thioglycosides or imidate donors.

  • Iterative Coupling : Sequential coupling of monosaccharides onto a resin-bound acceptor, with deprotection steps after each addition.

  • Global Deprotection : Final cleavage from the resin using hydrogenolysis or acidolysis to remove protective groups.

Key challenges include avoiding side reactions during deprotection and ensuring stereochemical fidelity at each glycosidic linkage.

Enzymatic Synthesis

Enzymatic methods leverage glycosyltransferases for regioselective and stereospecific synthesis. The α1,3-galactosyltransferase (α1,3-GT) enzyme catalyzes the transfer of galactose from UDP-galactose to the LacNAc (Galβ1-4GlcNAc) acceptor, forming the α-gal epitope. This method offers higher yields (70–85%) compared to chemical synthesis (50–60%) and minimizes byproduct formation. However, it requires optimized reaction conditions:

  • pH : 7.4–7.8 in Tris-HCl buffer.

  • Cofactors : 10 mM MnCl₂ to stabilize enzyme activity.

  • Temperature : 37°C for 12–24 hours.

Conjugation of Nonaose to BSA

Reductive Amination

Reductive amination is the most widely used method for linking carbohydrates to proteins. The nonaose’s reducing terminus reacts with lysine residues on BSA in the presence of sodium cyanoborohydride (NaBH₃CN):

  • Molar Ratio : 20:1 (nonaose:BSA) to ensure multivalent conjugation.

  • Reaction Time : 72 hours at 37°C.

  • Yield : 5–7 nonaose units per BSA molecule, confirmed by MALDI-TOF mass spectrometry.

Carbodiimide-Mediated Coupling

Alternatively, carbodiimide chemistry (e.g., EDC/NHS) activates carboxyl groups on the nonaose (if chemically modified) for amide bond formation with BSA’s primary amines:

  • EDC Concentration : 10 mM in MES buffer (pH 6.0).

  • Efficiency : 3–5 conjugates per BSA, with lower multivalency than reductive amination.

Purification and Characterization

Size-Exclusion Chromatography (SEC)

Post-conjugation mixtures are purified using Sephadex G-25 columns to separate unconjugated nonaose from BSA-nonaose complexes. SEC profiles typically show two peaks:

  • Peak 1 : High molecular weight (66 kDa + nonaose mass).

  • Peak 2 : Unreacted BSA or free nonaose.

Analytical Techniques

TechniquePurposeKey Findings
MALDI-TOF MSDetermine conjugation ratio+6,927 Da shift per nonaose unit
NMR SpectroscopyConfirm glycosidic linkage integrityα-anomeric signals at 5.2–5.4 ppm
ELISAAssess immunoreactivityEC₅₀: 1.2–3.8 μg/mL

Optimization Challenges and Solutions

Preserving Epitope Integrity

Aggressive conjugation conditions (e.g., high pH) can degrade the α-gal epitope. To mitigate this:

  • Low-Temperature Reactions : Conduct reductive amination at 4°C for 96 hours.

  • Stabilizers : Add 0.02% sodium azide to prevent microbial growth during prolonged reactions.

Batch-to-Batch Consistency

Variability in conjugation efficiency is addressed by:

  • Standardized Protocols : Fixed molar ratios and reaction times.

  • Quality Control : Mandatory ELISA validation using anti-α-gal monoclonal antibodies (e.g., M86 clone).

Comparative Analysis of Conjugation Methods

MethodConjugates/BSATime (h)Epitope Integrity
Reductive Amination5–772High
Carbodiimide3–548Moderate

Reductive amination outperforms carbodiimide chemistry in multivalency and structural preservation, making it the preferred method for vaccine development and antibody production .

Q & A

How should researchers design a multiplex assay using Galili antigen nonaose-BSA conjugates to ensure specificity and reproducibility?

Answer:

  • Platform Selection: Luminex bead-based assays are preferred for their FDA-approved diagnostic compatibility, high sensitivity, and ability to screen large sample sets .
  • Antigen Conjugation: Use neoglycoproteins (e.g., Galili antigen nonaose-BSA) with 5–25 glycan copies per BSA molecule to mimic natural antigen presentation .
  • Controls: Include (i) Galili-BSA as a positive control (humans typically have high anti-α-Gal antibodies), (ii) unmodified BSA to detect carrier protein-specific antibodies, and (iii) IgG to account for rheumatoid factor interference .
  • Standardization: Generate a standard curve using pooled human serum (e.g., Type B male serum) to normalize anti-α-Gal IgM levels across experiments .

What methodological steps mitigate variability in secondary antibody performance when detecting anti-α-Gal antibodies?

Answer:

  • Secondary Antibody Qualification: Pre-screen batches using a standardized protocol to assess binding efficiency and cross-reactivity. For example, test against control antigens (e.g., Galili-BSA) and exclude lots with >20% variability in signal intensity .
  • Reagent Stability: Monitor lot-to-lot variability by including internal controls in every assay run. Use lyophilized secondary antibodies to reduce degradation over time .
  • Data Normalization: Express results as ratios relative to the standard curve to minimize inter-experiment variability .

How do host factors, such as ABO blood type, influence experimental outcomes with Galili antigen-BSA conjugates?

Answer:

  • Blood Type B/AB: Individuals with blood type B or AB exhibit lower anti-α-Gal IgM/IgG levels due to structural similarity between blood antigen B and α-Gal epitopes, leading to immune tolerance .
  • Implications: When designing cohorts, stratify participants by blood type. For example, Type B individuals may serve as low-response controls, while Type O/A individuals show higher baseline antibody levels .
  • Data Interpretation: Adjust statistical models to account for blood type as a confounding variable in studies linking anti-α-Gal immunity to infectious disease susceptibility .

What advanced techniques validate the structural integrity of Galili antigen-BSA conjugates?

Answer:

  • Mass Spectrometry (MS): Use MALDI-TOF MS to verify the glycan-to-BSA ratio and confirm the absence of hydrolyzed glycans .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics between the conjugate and anti-α-Gal antibodies to assess epitope accessibility .
  • Glycan Microarray Cross-Validation: Compare binding profiles of conjugates with native α-Gal epitopes on microarrays to ensure functional equivalence .

How can researchers address non-specific binding in ELISA using Galili antigen-BSA conjugates?

Answer:

  • Blocking Optimization: Test multiple BSA preparations (e.g., fatty acid-free, globulin-free) to identify batches with minimal non-specific binding. For example, BSA-2934 (low endotoxin) reduces false positives in viral coat protein (VCP) assays .
  • Competitive Inhibition: Include free Galili antigen (unconjugated) in the assay buffer to compete for non-specific antibody binding .
  • Data Correction: Subtract signals from BSA-only wells (negative control) from conjugate wells to isolate specific binding .

What are the implications of cross-reactivity between Galili antigen-BSA and endogenous human glycans?

Answer:

  • Autoimmune Risk: Anti-α-Gal antibodies may cross-react with human glycans in certain pathologies (e.g., autoimmune disorders). Pre-screen patient sera for anti-self reactivity using glycan arrays .
  • Therapeutic Design: Avoid using α-Gal-BSA conjugates in vaccine adjuvants for populations with high autoimmune susceptibility. Instead, opt for synthetic nonaose variants with modified epitopes .

How should researchers standardize quantification of anti-α-Gal antibodies across different assay platforms?

Answer:

  • Reference Materials: Use WHO/NIBSC reference sera with defined anti-α-Gal antibody titers for inter-lab calibration .
  • Unit Conversion: Express results in standardized units (e.g., Units/mL) rather than optical density (OD) values to facilitate cross-study comparisons .
  • Cross-Platform Validation: Compare results from Luminex, ELISA, and radioimmunoassay (RIA) using identical samples to establish correlation coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.